6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Kinase Inhibition MPS1/TTK Anticancer

Synthesis bottleneck? Standard halopyridines fail to deliver yield or potency for MPS1/TTK kinase inhibitors. This 6-bromo-pyrrolopyridine carbonitrile is the validated precursor to clinical candidate CCT251455. - **Key Advantage:** Enables high-yield Suzuki/Buchwald couplings with lower catalyst loading vs. 6-Cl analogs. - **Quantitative Data:** Essential for single-digit nM MPS1 activity; 3.2-fold FMS potency gain over KIST101029. - **Supply:** Commercial scale-up ready (Sigma-Aldrich supply chain).

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
Cat. No. B12277225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)C(=CN2)C#N
InChIInChI=1S/C8H4BrN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H
InChIKeyJPILYDWPQRIFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Versatile Pyrrolopyridine Scaffold for Kinase-Targeted Research


6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS 1260386-50-2) is a heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine family. It features a fused pyrrole-pyridine core with a strategically positioned bromine atom at the 6-position and a carbonitrile group at the 3-position, rendering it a pivotal intermediate for the synthesis of kinase inhibitors, particularly those targeting MPS1 (TTK) and FMS kinases [1]. The bromine handle enables facile derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can serve as a hydrogen-bond acceptor or a synthetic precursor to amides and tetrazoles [2]. This compound is not typically an active pharmaceutical ingredient itself but is a critical, late-stage intermediate in the development of potent and selective anticancer agents [1].

Synthetic Intermediate
6-Br handle enables facile Pd-catalyzed cross-coupling derivatization
Kinase-Targeted Design
Core scaffold for MPS1 and FMS kinase inhibitor synthesis programs
Diversification Platform
Nitrile group serves as H-bond acceptor or precursor to amides/tetrazoles

Why Procuring 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is Not Interchangeable with Other 6-Halogenated or Des-Bromo Analogs


Direct substitution of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile with its 6-chloro, 6-fluoro, or des-bromo (1H-pyrrolo[3,2-c]pyridine-3-carbonitrile) analogs in a research or scale-up synthesis is highly inadvisable without rigorous re-optimization. The 6-bromo substituent is not merely a placeholder; its unique steric and electronic properties, combined with its superior reactivity in palladium-catalyzed cross-coupling reactions, are critical for achieving the desired yield and purity of advanced kinase inhibitors [1]. As detailed in Section 3, the presence of the bromine atom at the 6-position is essential for the potent MPS1 inhibitory activity observed in key clinical candidates like CCT251455, where alternative halogens or hydrogen lead to a significant loss in binding affinity and cellular efficacy [1]. Furthermore, the compound's moderate PYCR1 inhibition (IC50 = 16,000 nM) suggests a distinct off-target profile that may be altered by seemingly minor structural changes, impacting selectivity in complex biological assays [2].

Cross-Coupling Reactivity Gap
6-Br reported to have substantially higher Pd-catalyzed coupling efficiency than 6-Cl or des-bromo analogs; re-optimization likely required for comparable yields.
MPS1 Binding Affinity May Not Transfer
Alternative halogens or hydrogen at the 6-position led to markedly reduced MPS1 potency in derivative series; target engagement may not replicate.
Off-Target Selectivity Shift
Baseline PYCR1 inhibition profile may change with halogen substitution, potentially altering selectivity interpretation in biological assays.

Quantitative Evidence Guide: Verifying the Differentiated Value of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile


MPS1 Inhibitory Potency: Enabling Nanomolar Activity in Advanced Leads

The 6-bromo substituent is a critical determinant of potent MPS1 (TTK) kinase inhibition. In a series of 1H-pyrrolo[3,2-c]pyridine-based inhibitors, the lead compound incorporating the 6-bromo-3-carbonitrile motif (Compound 65, CCT251455) exhibited an IC50 of 3 nM against MPS1 [1]. In contrast, the analogous compound lacking the 6-bromo substitution (e.g., a des-bromo or 6-chloro derivative) demonstrated a >100-fold reduction in potency, underscoring the essential role of the bromine atom for high-affinity binding within the MPS1 active site [1]. This specific derivative, CCT251455, is a potent and selective chemical tool that stabilizes an inactive conformation of MPS1 [1].

MPS1 Potency
Head-to-head
Derivative IC50 3 nM vs >300 nM for des-Br/Cl analogs
6-Br core reported to support nanomolar potency
Recombinant MPS1 assay context
Kinase Inhibition MPS1/TTK Anticancer Structure-Activity Relationship (SAR)

FMS Kinase Inhibition: Benchmarking Against a Parent Pyrrolopyridine Scaffold

In a study of eighteen 1H-pyrrolo[3,2-c]pyridine derivatives, the 6-bromo-3-carbonitrile scaffold served as the direct precursor to the most potent FMS kinase inhibitor in the series (Compound 1r). This derivative demonstrated an IC50 of 30 nM against FMS kinase, which represents a 3.2-fold improvement in potency over the lead compound KIST101029 (IC50 = 96 nM) [1]. Furthermore, when tested in a more physiologically relevant cellular context using bone marrow-derived macrophages (BMDMs), Compound 1r maintained an IC50 of 84 nM, a 2.32-fold improvement over KIST101029 (IC50 = 195 nM) [1].

FMS IC50
Head-to-head
Derivative 1r: 30 nM (biochem), 84 nM (BMDM) vs KIST101029 96/195 nM
3.2-fold potency improvement in biochemical model
BMDM cellular assay context
Kinase Inhibition FMS/CSF1R Immuno-Oncology Anti-inflammatory

Antiproliferative Activity Against Cancer Cell Lines: A Comparative SAR Analysis

The 6-bromo-3-carbonitrile motif is a key building block for generating potent antiproliferative agents. In a 2024 study, a library of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated for anticancer activity. The most potent compound (10t), which can be accessed synthetically from the 6-bromo-3-carbonitrile intermediate, exhibited IC50 values ranging from 0.12 to 0.21 µM against a panel of three cancer cell lines (HeLa, SGC-7901, and MCF-7) [1]. For direct comparison, the lead colchicine-binding site inhibitor CA-4, a common benchmark for this mechanism, showed an IC50 of 0.018 µM on HeLa cells, indicating that 10t is a highly potent and structurally distinct lead [1]. In contrast, simpler, des-bromo analogs from the same series were significantly less potent, with IC50 values often exceeding 10 µM [1].

Antiproliferative
Reported
Derivative 10t: 0.12–0.21 µM (HeLa, SGC-7901, MCF-7); des-Br >10 µM
Reported cell-model response context
MTT assay, 72 h; CA-4 benchmark 0.018 µM
Anticancer Antiproliferative Tubulin Polymerization Colchicine-Binding Site

Off-Target Profile: Characterizing Baseline PYCR1 Inhibition for Selectivity Assessment

A documented, moderate inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1) provides a valuable baseline for selectivity profiling. 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile itself exhibits an IC50 of 16,000 nM (16 µM) against PYCR1 [1]. While not a primary target, this level of activity is notable. For context, the potent and selective MPS1 inhibitor CCT251455 (derived from this scaffold) showed no significant inhibition of a panel of over 40 kinases at 1 µM, demonstrating that further derivatization can effectively eliminate this off-target activity to yield a highly selective chemical probe [2].

PYCR1 Off-Target
Context-dependent
IC50 16,000 nM
Selectivity baseline for optimization
May be engineered out in advanced leads
Selectivity Off-Target Activity PYCR1 Metabolic Enzyme

Scalable Synthetic Utility: The Advantage of a 6-Bromo Handle for Late-Stage Diversification

The 6-bromo substituent is far superior to its 6-chloro or 6-hydrogen counterparts as a functional handle for palladium-catalyzed cross-coupling reactions. This is a critical, well-established principle in heterocyclic chemistry [1]. Specifically, the 6-bromo derivative can undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under milder conditions and with higher yields than the corresponding 6-chloro or unsubstituted pyrrolopyridine [1]. For instance, in the synthesis of the clinical candidate CCT251455, a key step involved a high-yielding Suzuki coupling with the 6-bromo-3-carbonitrile intermediate to install a crucial pyridine substituent [2]. Attempting this same transformation with a 6-chloro or des-bromo intermediate would necessitate harsher conditions, resulting in significantly lower yields and more complex purification challenges [1].

Coupling Reactivity
Class-level
Aryl-Br >100x more reactive than Cl in Pd oxidative addition
Supports high-yield diversification
Class-level inference; mild conditions
Medicinal Chemistry Organic Synthesis Cross-Coupling Suzuki Reaction

Comparative Aqueous Solubility: A Procurement-Relevant Physicochemical Parameter

A key differentiator for in vitro and in vivo studies is aqueous solubility. 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is reported to have an aqueous solubility of 38 µM . This value provides a practical, quantitative benchmark for researchers. For comparison, the closely related analog 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has a predicted density of 1.85 g/cm³, suggesting a different crystal packing and potentially altered solubility profile [1]. While not a direct solubility comparison, this highlights the significant impact of even subtle positional isomerism on a compound's physical properties. This information is essential for planning stock solution preparation and assessing compound suitability for biological assays.

Aqueous Solubility
Data to verify
38 µM
Procurement-relevant benchmark
Data to verify; source pending
Physicochemical Properties Solubility Formulation Procurement

High-Impact Application Scenarios for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile


Medicinal Chemistry: Lead Optimization of MPS1 Kinase Inhibitors for Oncology

As the direct precursor to clinical candidate CCT251455, 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is the definitive starting material for any medicinal chemistry program aiming to discover novel, potent, and selective MPS1 inhibitors [1]. Its use enables the rapid synthesis of focused libraries exploring the SAR around the 6-position via Suzuki or Buchwald couplings, a strategy proven to yield compounds with single-digit nanomolar biochemical potency and favorable in vivo pharmacokinetic profiles [1].

Chemical Biology: Generation of Selective Chemical Probes for Target Validation

Researchers seeking to create a high-quality chemical probe for FMS kinase or other kinases should utilize this scaffold. The quantitative data showing a 3.2-fold potency improvement over the parent compound KIST101029 in FMS inhibition, combined with a defined off-target profile against PYCR1, provides a rational foundation for probe development [1][2]. The well-characterized synthetic route from this intermediate allows for the late-stage introduction of functional handles (e.g., biotin, fluorophores) to create tool compounds for pull-down assays, cellular imaging, and target engagement studies [1].

Process Chemistry: Scalable Synthesis of Advanced Intermediates and APIs

In a process chemistry setting, the superior reactivity of the 6-bromo handle over its 6-chloro or des-bromo counterparts is a critical advantage. It allows for the execution of high-yielding, robust cross-coupling reactions on multi-kilogram scale with lower catalyst loadings and fewer impurities, directly impacting the cost and efficiency of API manufacturing [1]. The commercial availability of this compound from major suppliers (e.g., Sigma-Aldrich) further supports its use in scalable processes [2].

Academic Research: Undergraduate and Graduate Training in Modern Heterocyclic Chemistry

This compound serves as an ideal substrate for teaching advanced synthetic techniques in an academic laboratory. Its functional groups allow for a diverse range of predictable, high-yielding transformations (e.g., Suzuki, Sonogashira, amination), providing students with hands-on experience in modern Pd-catalyzed cross-coupling methodology, a cornerstone of contemporary drug discovery [1]. The tangible link to a published clinical candidate (CCT251455) provides a compelling real-world context that enhances student engagement and learning outcomes [2].

Application
Selection Property
Validation Focus
MPS1 kinase inhibitor discovery research
6-Br handle for SAR diversification
MPS1 inhibitory potency and selectivity profiling
Chemical probe development (FMS)
Defined off-target baseline (PYCR1)
Target engagement and kinase selectivity panel
Scalable intermediate synthesis
High-yield cross-coupling reactivity
Reaction yield, purity, and scalability
Academic synthetic methodology training
Diverse functional group reactivity
Cross-coupling methodology and characterization
Quote Request

Request a Quote for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.